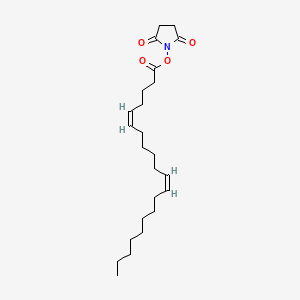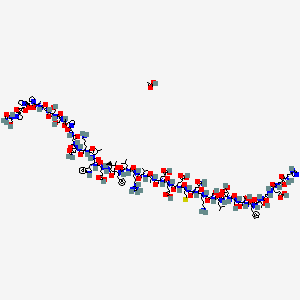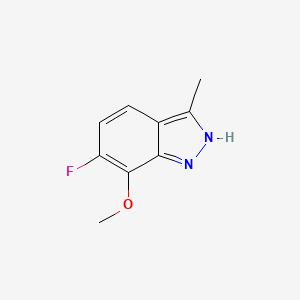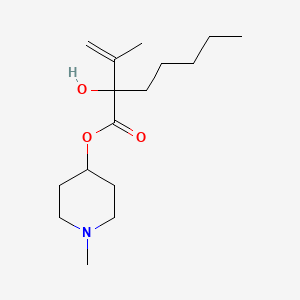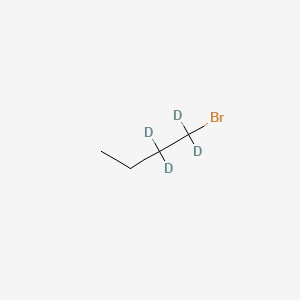
1-Bromobutane-1,1,2,2-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromobutane-1,1,2,2-d4 is a deuterated derivative of 1-Bromobutane, an organobromine compound with the formula C₄H₉Br. The deuterium atoms replace the hydrogen atoms at specific positions, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-Bromobutane-1,1,2,2-d4 can be synthesized from butan-1-ol through a substitution reaction with hydrogen bromide (HBr). The reaction typically follows an S_N2 mechanism, where the hydroxyl group of butan-1-ol is protonated by a strong acid like sulfuric acid, making it a better leaving group. The bromide ion from HBr then substitutes the hydroxyl group, forming 1-Bromobutane .
Industrial Production Methods:
In industrial settings, the production of this compound involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The process is similar to the laboratory synthesis but scaled up with appropriate safety measures to handle the corrosive and toxic nature of HBr .
Chemical Reactions Analysis
Types of Reactions:
1-Bromobutane-1,1,2,2-d4 undergoes various chemical reactions, including:
Substitution Reactions: As a primary haloalkane, it is prone to S_N2 reactions where nucleophiles replace the bromine atom.
Elimination Reactions: Under strong basic conditions, it can undergo elimination to form butenes.
Grignard Reactions: Reacting with magnesium in dry ether forms the corresponding Grignard reagent, which is useful in forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃).
Bases: Potassium tert-butoxide (KOtBu) for elimination reactions.
Magnesium (Mg): For Grignard reagent formation.
Major Products:
Substitution: Produces various substituted butanes depending on the nucleophile.
Elimination: Forms butenes.
Grignard Reagent: Forms butyl magnesium bromide.
Scientific Research Applications
1-Bromobutane-1,1,2,2-d4 is widely used in scientific research, including:
NMR Spectroscopy: The deuterium atoms provide distinct signals, making it useful for studying molecular structures and dynamics.
Organic Synthesis: Acts as an alkylating agent in the synthesis of complex organic molecules.
Pharmaceutical Research: Used in the development of new drugs and studying metabolic pathways.
Material Science: Involved in the synthesis of novel materials with specific properties
Mechanism of Action
The mechanism of action of 1-Bromobutane-1,1,2,2-d4 primarily involves its role as an alkylating agent. In S_N2 reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The deuterium atoms do not significantly alter the chemical reactivity but provide valuable isotopic labeling for tracking and studying reaction mechanisms .
Comparison with Similar Compounds
1-Chlorobutane: Similar structure but with a chlorine atom instead of bromine.
1-Iodobutane: Contains an iodine atom, making it more reactive in substitution reactions.
1-Fluorobutane: Less reactive due to the strong carbon-fluorine bond
Uniqueness:
1-Bromobutane-1,1,2,2-d4 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and molecular interactions .
Properties
Molecular Formula |
C4H9Br |
|---|---|
Molecular Weight |
141.04 g/mol |
IUPAC Name |
1-bromo-1,1,2,2-tetradeuteriobutane |
InChI |
InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i3D2,4D2 |
InChI Key |
MPPPKRYCTPRNTB-KHORGVISSA-N |
Isomeric SMILES |
[2H]C([2H])(CC)C([2H])([2H])Br |
Canonical SMILES |
CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid](/img/structure/B13836402.png)


![1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone](/img/structure/B13836430.png)

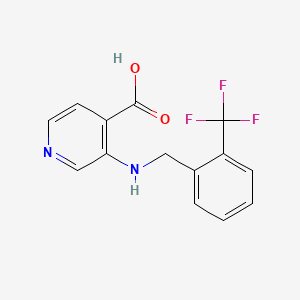
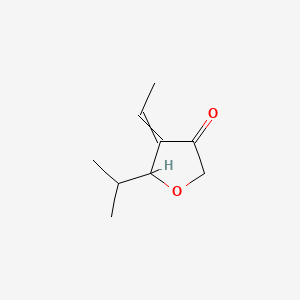
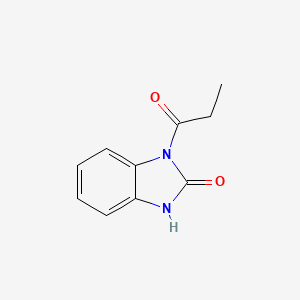
![1-[5-[3-[4-(1,3,4-Oxadiazole-2-yl)phenoxymethyl]-1,2,4-oxadiazole-5-yl]-2-thienyl]trifluoroethanone](/img/structure/B13836478.png)
